N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is an organic compound with the molecular formula C11H18ClN3 It is a derivative of cyclohexane and pyridine, featuring a diamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of pyridine derivatives with cyclohexane-1,4-diamine. One common method includes the use of pyridine-2-carboxaldehyde and cyclohexane-1,4-diamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-3-yl)cyclohexane-1,4-diamine
- N1-(pyridin-4-yl)cyclohexane-1,4-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-N-pyridin-2-ylcyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H |
InChI Key |
CQSONZLNGPMMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.